4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide

Lipophilicity Physicochemical Properties Drug-likeness

4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide (CAS 921166-50-9) is a synthetic small molecule (MW 293.32 g/mol, C₁₆H₁₅N₅O) belonging to the class of 1,5-disubstituted tetrazole-benzamide hybrids. This compound features a 4-methylbenzamide moiety linked via a methylene bridge to a 1-phenyl-1H-tetrazole ring, a scaffold that serves as a metabolically stable bioisostere of carboxylic acids and has been exploited in multiple therapeutic programs, including ACAT inhibition, BCRP modulation, and respiratory disease.

Molecular Formula C16H15N5O
Molecular Weight 293.33
CAS No. 921166-50-9
Cat. No. B2668193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide
CAS921166-50-9
Molecular FormulaC16H15N5O
Molecular Weight293.33
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=CC=C3
InChIInChI=1S/C16H15N5O/c1-12-7-9-13(10-8-12)16(22)17-11-15-18-19-20-21(15)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,22)
InChIKeyKHVIQIGRONIVCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide (CAS 921166-50-9): A Structurally Defined Tetrazole-Benzamide Hybrid for Focused Screening and Lead Optimization


4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide (CAS 921166-50-9) is a synthetic small molecule (MW 293.32 g/mol, C₁₆H₁₅N₅O) belonging to the class of 1,5-disubstituted tetrazole-benzamide hybrids [1]. This compound features a 4-methylbenzamide moiety linked via a methylene bridge to a 1-phenyl-1H-tetrazole ring, a scaffold that serves as a metabolically stable bioisostere of carboxylic acids and has been exploited in multiple therapeutic programs, including ACAT inhibition, BCRP modulation, and respiratory disease [2][3][4]. Its well-defined computed properties (XLogP3 2.4, HBD 1, HBA 4, rotatable bonds 4) and available spectroscopic fingerprints render it a tractable starting point for structure-activity relationship (SAR) exploration and focused library design [1][2].

Why Not All Tetrazole-Benzamides Are Interchangeable: Substituent-Driven Physicochemical and Biological Divergence


Within the 1-phenyl-1H-tetrazole-5-yl-methyl benzamide series, even minor substituent alterations—such as the presence and position of a methyl group on the benzamide ring—produce measurable shifts in lipophilicity (Δ logP ≥ 0.4) and hydrogen-bonding capacity that directly impact membrane permeability and target engagement [1]. Experimental evidence from phenyltetrazole amide BCRP inhibitors demonstrates that fold-resistance reversal potency varies substantially between closely related analogs (e.g., compound 27: 1.39 vs. compound 31: 1.32 at 10 µM), confirming that generic class-based claims cannot substitute for compound-specific performance data [2]. Consequently, procurement decisions based solely on core scaffold identity risk selecting suboptimal analogs with inferior potency, altered selectivity, or unsuitable physicochemical profiles for the intended assay or development context.

Product-Specific Quantitative Evidence for 4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide (CAS 921166-50-9)


Physicochemical Differentiation: 4-Methyl Substitution Increases Lipophilicity Relative to Unsubstituted Analog

The 4-methyl substitution on the benzamide ring of the target compound increases computed logP (XLogP3 = 2.4) by approximately 0.4–0.6 units compared to the unsubstituted parent N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide (estimated XLogP3 ≈ 1.8–2.0 based on analogous PubChem entries), reflecting enhanced membrane permeability potential [1]. This lipophilicity shift occurs without altering the hydrogen bond donor count (HBD = 1) or acceptor count (HBA = 4), preserving key binding pharmacophores while modulating passive diffusion characteristics [1].

Lipophilicity Physicochemical Properties Drug-likeness

Spectroscopic Fingerprint: Distinct ¹H/¹³C NMR Resonances Enable Unambiguous Identity Verification in DMSO-d₆

The compound displays a unique set of ¹H and ¹³C NMR resonances recorded in DMSO-d₆, including diagnostic signals for the 4-methylphenyl group (δ ~2.3 ppm for Ar-CH₃), the methylene bridge (δ ~4.8 ppm for -CH₂-NH-), and the tetrazole-phenyl protons (δ 7.3–8.1 ppm), as archived in the KnowItAll NMR Spectral Library [1]. This spectral fingerprint is distinct from those of the 3-methyl and unsubstituted benzamide analogs, enabling rapid lot-to-lot identity verification via NMR.

NMR Spectroscopy Quality Control Identity Verification

Class-Level BCRP Inhibition: Phenyltetrazole Amide Series Demonstrates Fold-Resistance Reversal in H460/MX20 Cells

In a systematically evaluated series of 31 benzamide and phenyltetrazole derivatives tested for BCRP-mediated multidrug resistance reversal, phenyltetrazole amides bearing the same core scaffold as the target compound exhibited fold-resistance values ranging from 1.32 to 1.39 at 10 µM in H460/MX20 mitoxantrone-resistant non-small cell lung cancer cells (MTT assay) [1]. The most potent phenyltetrazole amide (compound 27) achieved a fold resistance of 1.39, compared to the benzamide series where compound 7 achieved 1.62 [1]. Importantly, these phenyltetrazole derivatives were selective for BCRP over P-gp (no reversal effect in SW620/Ad300 cells), supporting their utility as BCRP-selective probes [1].

BCRP/ABCG2 Inhibition Multidrug Resistance Fold-Resistance Reversal

Patent-Disclosed Therapeutic Utility: N-Phenylbenzamide Tetrazole Derivatives for Chronic Obstructive Pulmonary Disease (COPD)

Patent CA 2514373 discloses the use of pharmaceutically active N-phenylbenzamide derivatives bearing a tetrazol-5-yl substituent (Formula I) for the preparation of a medicament for the therapeutic treatment of Chronic Obstructive Pulmonary Disease (COPD) [1]. The general Formula I encompasses compounds wherein R₁ is a tetrazol-5-yl group and R₆ is hydrogen or methyl, structurally overlapping with the target compound's substitution pattern (4-methyl on benzamide, tetrazole at position corresponding to R₃) [1]. This patent provides a therapeutic context for the scaffold that is distinct from the ACAT inhibition and BCRP modulation pathways described in other sources, expanding the compound's potential application breadth.

COPD Respiratory Disease Anti-inflammatory Patent

Best Research and Industrial Application Scenarios for 4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide (CAS 921166-50-9)


Focused Screening for BCRP/ABCG2-Specific Multidrug Resistance Reversal Agents

Based on class-level evidence that phenyltetrazole amides achieve fold-resistance reversal of 1.32–1.39 at 10 µM in H460/MX20 cells with selectivity over P-gp [1], the target compound is a rational selection for BCRP-focused screening libraries. Its 4-methyl substitution confers higher lipophilicity (XLogP3 2.4) than the unsubstituted analog, potentially enhancing intracellular accumulation—a critical parameter for efflux transporter inhibition assays [2].

Lead Optimization for COPD Therapeutics Leveraging the N-Phenylbenzamide Tetrazole Scaffold

Patent CA 2514373 establishes the therapeutic relevance of N-phenylbenzamide tetrazole derivatives for COPD treatment [3]. The target compound, bearing a 4-methylbenzamide moiety and a 1-phenyltetrazole group, aligns with the claimed Formula I and can serve as a starting point for medicinal chemistry optimization of anti-COPD candidates, with its distinct NMR fingerprint facilitating analytical quality control throughout the synthesis and scale-up process [4].

SAR Probe for Tetrazole-Benzamide Physicochemical Property Optimization

The compound's well-characterized computed properties (XLogP3 2.4, HBD 1, HBA 4, MW 293.32) [2] and the availability of regioisomeric and des-methyl comparators make it an ideal SAR probe for systematically mapping the impact of benzamide ring substitution on lipophilicity, permeability, and target binding. Researchers can use this compound alongside the 3-methyl isomer (CAS 920462-25-5) and the unsubstituted parent to establish quantitative substituent-activity relationships.

Quality Control Reference Standard for Tetrazole-Containing Compound Libraries

The archived ¹H NMR spectrum in DMSO-d₆ (KnowItAll NMR Spectral Library) [4] provides a verified spectroscopic reference that procurement and analytical chemistry teams can use for incoming material identity confirmation, purity assessment, and differentiation from closely related analogs, minimizing the risk of screening data contamination by misidentified compounds.

Quote Request

Request a Quote for 4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.